BenchChemオンラインストアへようこそ!

2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline

Positional isomer SAR kinase inhibitor

2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 1706454-30-9) is a heterocyclic aromatic amine belonging to the imidazo[1,2‑a]pyridine class, featuring a 7‑methylimidazo[1,2‑a]pyridine core linked to a 2‑methylaniline moiety at the 2‑position of the fused ring system. With a molecular formula of C₁₅H₁₅N₃ and a molecular weight of 237.30 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for medicinal chemistry, particularly as a precursor for kinase inhibitor libraries targeting cyclin‑dependent kinases (CDKs), PI3 kinases, and insulin‑like growth factor‑1 receptor (IGF‑1R).

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 1706454-30-9
Cat. No. B3003949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline
CAS1706454-30-9
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)C)N
InChIInChI=1S/C15H15N3/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(2)13(16)8-12/h3-9H,16H2,1-2H3
InChIKeyDZPOLPXVMKIAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 1706454-30-9): Heterocyclic Building Block & Imidazopyridine Research Precursor


2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 1706454-30-9) is a heterocyclic aromatic amine belonging to the imidazo[1,2‑a]pyridine class, featuring a 7‑methylimidazo[1,2‑a]pyridine core linked to a 2‑methylaniline moiety at the 2‑position of the fused ring system . With a molecular formula of C₁₅H₁₅N₃ and a molecular weight of 237.30 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for medicinal chemistry, particularly as a precursor for kinase inhibitor libraries targeting cyclin‑dependent kinases (CDKs), PI3 kinases, and insulin‑like growth factor‑1 receptor (IGF‑1R) [1][2]. The presence of a free primary aniline (-NH₂) and defined methyl substituents at both the imidazopyridine 7‑position and the aniline 2‑position creates a unique vector for structure–activity relationship (SAR) exploration that is not accessible with alternative positional isomers or non‑aniline analogs [3].

Why 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline Cannot Be Replaced by Generic Imidazopyridine Anilines in SAR‑Driven Programs


Imidazo[1,2‑a]pyridine anilines are not interchangeable building blocks because the position of the aniline substituent on the central phenyl ring—whether ortho, meta, or para to the imidazopyridine core—fundamentally alters molecular geometry, hydrogen‑bonding capacity, and target engagement [1]. Literature SAR studies on IGF‑1R and PI3K inhibitors demonstrate that moving the aniline attachment from the 4‑ to the 5‑position can shift IC₅₀ values by more than an order of magnitude due to changes in the angle of the terminal amine relative to the kinase hinge region [2]. Additionally, the 2‑methyl substituent on the aniline ring of 2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline introduces steric constraints that affect both chemical reactivity (e.g., acylation rates) and biological selectivity, making the compound distinct from the corresponding 3‑ and 4‑isomers (CAS 54970‑98‑8 and 64730‑34‑3, respectively) [3].

Quantitative Differentiation Evidence for 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline Versus Closest Analogs


Substituent Positional Isomerism: 5‑(Imidazopyridin‑2‑yl)‑2‑methylaniline vs. 4‑ and 3‑Positional Isomers

2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline places the primary amine at the 5‑position (meta) relative to the imidazopyridine attachment, whereas the closest commercial positional isomers bear the amine at the 4‑position (para, CAS 64730‑34‑3) or 3‑position (ortho, CAS 54970‑98‑8). Published CDK2 co‑crystal structures of aminoimidazo[1,2‑a]pyridines show that the aniline NH₂ forms a critical hydrogen bond with the hinge‑region carbonyl of the kinase; shifting the amine from the 4‑ to the 5‑position alters the N···O distance by approximately 0.3–0.5 Å, which can reduce binding affinity by 5‑ to 20‑fold [1]. In IGF‑1R inhibitor optimization, 5‑substituted aniline analogs demonstrated a 6‑fold improvement in cellular IC₅₀ (from 1.8 µM to 0.3 µM) compared to the corresponding 4‑substituted regioisomer [2].

Positional isomer SAR kinase inhibitor hinge binder aniline geometry

Predicted Density as a Purity and Handling Differentiator: 2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline vs. Positional Isomers

The predicted density of 2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline is 1.19 ± 0.1 g·cm⁻³ (ACD/Labs prediction), compared to 1.17 ± 0.1 g·cm⁻³ for the 4‑isomer (CAS 64730‑34‑3) and 1.16 ± 0.1 g·cm⁻³ for the 3‑isomer (CAS 54970‑98‑8) . Although the differences are modest (~0.02–0.03 g·cm⁻³), density is routinely used as an in‑process quality control (QC) parameter during large‑scale synthesis to distinguish between closely related positional isomers that may co‑elute under standard HPLC conditions. For procurement specifications, a density specification of 1.19 ± 0.1 g·cm⁻³ provides an orthogonal identity confirmation that supplements NMR and MS data .

Density physicochemical property quality control formulation salt screening

Commercial Purity Specification: 97%+ (HPLC) Enables Direct Use in Fragment‑Based and Parallel Synthesis Workflows

Multiple authorized suppliers list 2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline at ≥97% purity (HPLC), with select vendors offering NLT 98% purity under ISO‑certified quality systems . In contrast, the 3‑ and 4‑positional isomers are more commonly listed at 95% purity from generic catalog suppliers, which may contain up to 5% of unidentified impurities—including regioisomeric contaminants—that can confound biological assay results . For fragment‑based drug discovery (FBDD) and parallel synthesis applications where building blocks are screened at 10–100 µM, even 2–3% impurity can produce false‑positive hits or mask true SAR trends.

Purity HPLC building block parallel synthesis ISO certification

Free Aniline Reactivity: Enables Amide, Sulfonamide, and Diazonium Derivatization Routes Not Available to Non‑Aniline Imidazopyridine Building Blocks

The free primary aromatic amine (-NH₂) on the 2‑methylaniline ring of this compound provides a reactive handle for amide coupling (HATU/EDC), sulfonylation, reductive amination, and diazonium salt formation—transformations that are unavailable to the corresponding nitro, bromo, or methyl‑capped imidazopyridine building blocks . In the IGF‑1R inhibitor series, aniline‑containing imidazo[1,2‑a]pyridines were elaborated to sulfonamide and amide final compounds with IGF‑1R IC₅₀ values as low as 10 nM, whereas the analogous nitro‑precursors required an additional reduction step that lowered overall yield by 15–20% and introduced metal catalyst residues [1]. The free aniline also enables parallel library synthesis via amide bond formation in 96‑well format, a workflow conversion rate advantage of ~30% over two‑step nitro‑reduction‑then‑acylation sequences [2].

Aniline amide coupling sulfonamide diazotization library synthesis

Recommended Application Scenarios for 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline Based on Verified Differentiation Evidence


Kinase‑Focused Library Synthesis Leveraging Position‑Specific Hinge‑Binding Geometry

Medicinal chemistry teams prosecuting CDK, PI3K, or IGF‑1R kinase targets should procure this specific 5‑substituted aniline isomer for library enumeration. Evidence from CDK2 co‑crystal structures and IGF‑1R SAR demonstrates that the 5‑position aniline NH₂ engages the kinase hinge region with an optimal N···O distance of approximately 2.9–3.1 Å, a geometry that the 4‑isomer cannot achieve . This regiospecificity directly impacts cellular potency, making the correct positional isomer critical for reproducing literature SAR and advancing hit series.

High‑Throughput Parallel Amide/Sulfonamide Library Production Requiring ≥97% Purity Input

Laboratories operating automated parallel synthesis platforms (e.g., Chemspeed, Argonaut) should select ≥97% purity lots to avoid impurity‑related false positives in biochemical screening. With a free aniline handle, this compound undergoes quantitative amide or sulfonamide coupling in a single step, enabling the production of 96‑member libraries in under 48 hours . The 1–3% purity advantage over generic 95%‑grade isomers reduces downstream purification bottlenecks and increases the fraction of compounds meeting >95% final purity criteria for screening cascades .

Fragment‑Based Drug Discovery (FBDD) with Orthogonal QC Verification via Density

In FBDD programs where compound integrity is paramount and mis‑identification of a positional isomer can derail a fragment hit, this compound's predicted density (1.19 ± 0.1 g·cm⁻³) offers a rapid, non‑destructive identity check that supplements LC‑MS and NMR . This is particularly valuable when handling milligram quantities where full characterization data are not yet available, allowing QC release within minutes using a microbalance density determination .

Quote Request

Request a Quote for 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.